N-(2,6-dichlorophenyl)-3-phenylpropanamide
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Overview
Description
N-(2,6-dichlorophenyl)-3-phenylpropanamide is a chemical compound that belongs to the class of amides It is characterized by the presence of a 2,6-dichlorophenyl group and a phenylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dichlorophenyl)-3-phenylpropanamide typically involves the reaction of 2,6-dichloroaniline with 3-phenylpropanoic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. The process may also involve the use of alternative coupling agents and catalysts to optimize the reaction efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dichlorophenyl)-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(2,6-dichlorophenyl)-3-phenylpropanamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,6-dichlorophenyl)-3-phenylpropanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory prostaglandins.
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-dichlorophenyl)-N-mesitylformamidine dithiocarbamate
- N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide
Uniqueness
N-(2,6-dichlorophenyl)-3-phenylpropanamide is unique due to its specific structural features, such as the presence of both a 2,6-dichlorophenyl group and a phenylpropanamide moiety. These structural characteristics contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C15H13Cl2NO |
---|---|
Molecular Weight |
294.2 g/mol |
IUPAC Name |
N-(2,6-dichlorophenyl)-3-phenylpropanamide |
InChI |
InChI=1S/C15H13Cl2NO/c16-12-7-4-8-13(17)15(12)18-14(19)10-9-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,18,19) |
InChI Key |
MHBZJFPKMFBQMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
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